Enantiomeric Purity: (R)- vs (S)-3-(3-Bromo-phenoxy)-pyrrolidine
Commercial (R)-3-(3-bromo-phenoxy)-pyrrolidine is supplied with a specified enantiomeric excess (ee) of ≥95%, whereas the racemic mixture (CAS 946681-75-0) contains equal amounts of both enantiomers . The (S)-enantiomer (CAS 1187927-58-7) is also available separately, but its absolute stereochemistry is opposite, leading to a different spatial orientation of the phenoxy group . In chiral environments such as enzyme active sites, the (R)- and (S)-forms are expected to exhibit different binding affinities and biological outcomes [1].
| Evidence Dimension | Enantiomeric purity (chiral HPLC area%) |
|---|---|
| Target Compound Data | ≥95% ee (R)-enantiomer |
| Comparator Or Baseline | Racemic 3-(3-bromophenoxy)pyrrolidine (0% ee) / (S)-enantiomer (≥95% ee opposite configuration) |
| Quantified Difference | ≥95% ee vs 0% ee; absolute configuration (R) vs (S) |
| Conditions | Vendor specification; chiral HPLC analysis |
Why This Matters
For asymmetric synthesis and chiral drug development, the enantiomeric purity of the starting material directly determines the stereochemical outcome of downstream products, making the (R)-enantiomer an irreplaceable input.
- [1] Crossley RJ. Chirality and biological activity. In: Burger's Medicinal Chemistry and Drug Discovery. 6th ed. Wiley; 2003:217-262. View Source
